molecular formula C27H19N3O7 B302837 N-{2-(2-furoylamino)-5-[4-(2-furoylamino)phenoxy]phenyl}-2-furamide

N-{2-(2-furoylamino)-5-[4-(2-furoylamino)phenoxy]phenyl}-2-furamide

Cat. No.: B302837
M. Wt: 497.5 g/mol
InChI Key: WYLBFGSFUXMEGS-UHFFFAOYSA-N
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Description

N-{2-(2-furoylamino)-5-[4-(2-furoylamino)phenoxy]phenyl}-2-furamide is a complex organic compound characterized by its unique structure, which includes multiple furoylamino groups and phenoxy linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-(2-furoylamino)-5-[4-(2-furoylamino)phenoxy]phenyl}-2-furamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N-{2-(2-furoylamino)-5-[4-(2-furoylamino)phenoxy]phenyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furan derivatives, while reduction could lead to the formation of amine derivatives.

Scientific Research Applications

N-{2-(2-furoylamino)-5-[4-(2-furoylamino)phenoxy]phenyl}-2-furamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-{2-(2-furoylamino)-5-[4-(2-furoylamino)phenoxy]phenyl}-2-furamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context of its application. For example, in a biological setting, it might interact with enzymes or receptors, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{2-(2-furoylamino)-5-[4-(2-furoylamino)phenoxy]phenyl}-2-furamide is unique due to its specific arrangement of furoylamino and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H19N3O7

Molecular Weight

497.5 g/mol

IUPAC Name

N-[4-[3,4-bis(furan-2-carbonylamino)phenoxy]phenyl]furan-2-carboxamide

InChI

InChI=1S/C27H19N3O7/c31-25(22-4-1-13-34-22)28-17-7-9-18(10-8-17)37-19-11-12-20(29-26(32)23-5-2-14-35-23)21(16-19)30-27(33)24-6-3-15-36-24/h1-16H,(H,28,31)(H,29,32)(H,30,33)

InChI Key

WYLBFGSFUXMEGS-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)NC(=O)C5=CC=CO5

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)NC(=O)C5=CC=CO5

Origin of Product

United States

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